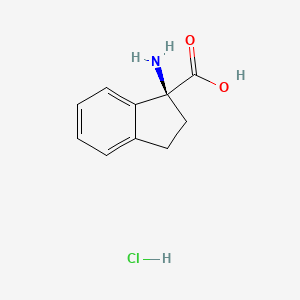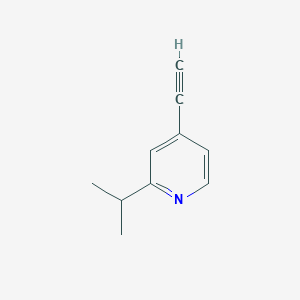
4-Ethynyl-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-isopropylpyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-isopropylpyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process typically includes steps such as oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-isopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
4-Ethynyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through its binding to enzymes, receptors, and other cellular components, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylpyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylpyridine: Lacks the ethynyl group, resulting in different reactivity.
4-Ethynyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-Ethynyl-2-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-ethynyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-11-10(7-9)8(2)3/h1,5-8H,2-3H3 |
InChI Key |
RYIUQTHGPGJEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


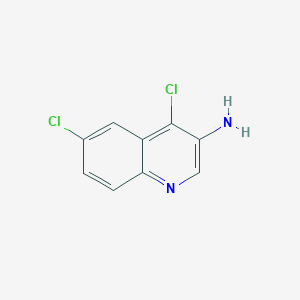
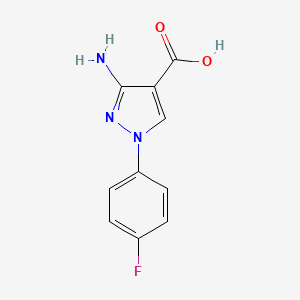

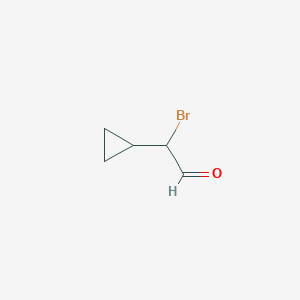

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
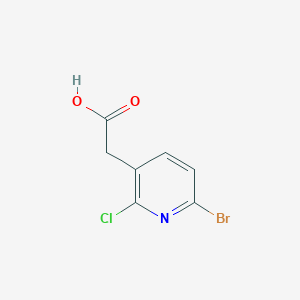
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
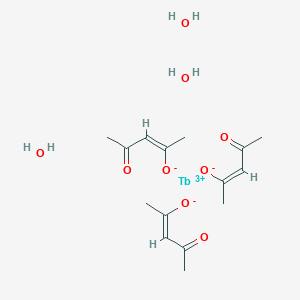
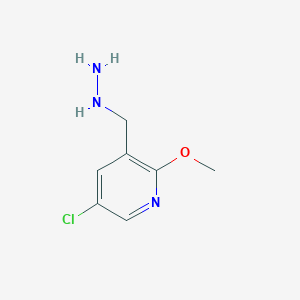
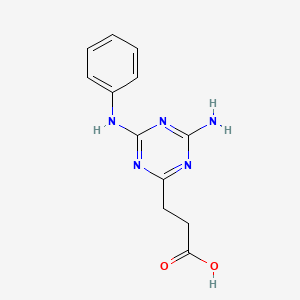
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
